

In-Depth Technical Guide: STX-721 (CT-721)

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Compound of Interest		
Compound Name:	CT-721	
Cat. No.:	B12430244	Get Quote

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Abstract

STX-721, also referred to as **CT-721**, is an investigational, orally active, and irreversible covalent inhibitor selectively targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) that are generally insensitive to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[2][3] Preclinical data indicate that STX-721 exhibits potent and selective inhibition of these mutant kinases over wild-type (WT) EGFR, suggesting a potential for a wider therapeutic window and reduced WT EGFR-related toxicities.[2][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and clinical development status of STX-721.

Chemical Identity



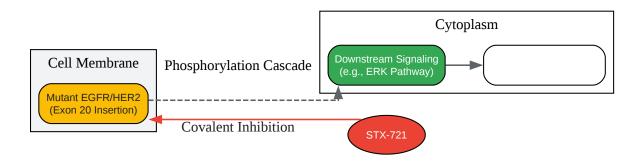
Identifier	Value	
Compound Name	STX-721 (also known as CT-721, PFL-721)[6]	
CAS Number	2765525-82-2[1][4][6]	
IUPAC Name	(R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one[7]	
Molecular Formula	C32H35CIN6O3[4][6]	
Molecular Weight	587.11 g/mol [1]	
Chemical Structure	A visual representation of the chemical structure of STX-721 is available in multiple publications. [8]	

Mechanism of Action and Signaling Pathway

STX-721 is a covalent inhibitor that selectively targets the ATP-binding site of EGFR and HER2 kinases harboring exon 20 insertion mutations.[1] The covalent bond is formed with a cysteine residue (C797) in the active site, leading to irreversible inhibition.[9] This targeted action blocks the downstream signaling pathways that promote tumor cell proliferation and survival. Specifically, STX-721 has been shown to inhibit the phosphorylation of EGFR (at Y1068) and the downstream effector ERK (at Thr202/Tyr204).[1]

The diagram below illustrates the simplified signaling pathway inhibited by STX-721.





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Figure 1: Simplified signaling pathway targeted by STX-721.

Preclinical Data In Vitro Potency and Selectivity

STX-721 has demonstrated potent inhibitory activity against various EGFR exon 20 insertion mutants while maintaining significant selectivity over wild-type EGFR.[1][2]

Cell Line/Assay	Mutant	IC ₅₀ (nM)	Fold Selectivity (vs. WT)
Ba/F3	EGFR V769_D770insASV	10.1	>100
Ba/F3	EGFR D770_N771insSVD	6.1	>100
NCI-H2073	EGFR WT	>1000	-

Note: Data compiled from publicly available research. Actual values may vary between studies.

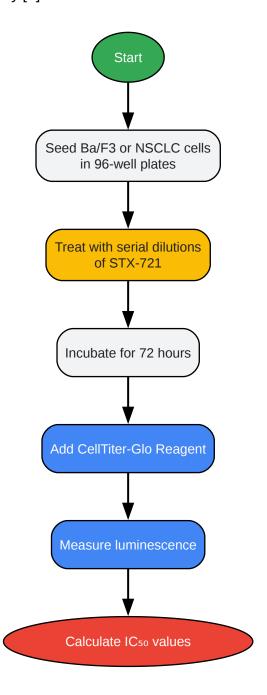
In Vivo Antitumor Activity

In preclinical xenograft models using human cancer cell lines with EGFR exon 20 insertions, orally administered STX-721 induced tumor regression.[1][2] These studies highlight the in vivo efficacy and favorable pharmacokinetic properties of the compound.



Experimental Protocols Cell Proliferation Assay

The anti-proliferative activity of STX-721 is typically assessed using a CellTiter-Glo Luminescent Cell Viability Assay.[2]



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Figure 2: Workflow for a typical cell proliferation assay.



Western Blotting for Phospho-Protein Analysis

To confirm the mechanism of action, western blotting is used to measure the inhibition of EGFR and ERK phosphorylation.

Protocol:

- Cell Treatment: Treat patient-derived EGFR exon 20 insertion-mutant cell lines with varying concentrations of STX-721 for 2 hours.[1]
- Lysis: Lyse the cells to extract total protein.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Separate protein lysates by SDS-PAGE.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate with primary antibodies against pEGFR (Y1068), total EGFR, pERK (Thr202/Tyr204), and total ERK.
- Secondary Antibody and Detection: Incubate with a corresponding secondary antibody and visualize bands using an appropriate detection system.

Clinical Development

STX-721 is currently being evaluated in a Phase 1/2 clinical trial (NCT06043817) for the treatment of patients with locally advanced or metastatic non-small cell lung cancer harboring EGFR or HER2 exon 20 insertion mutations.[1][10][11] The study aims to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of STX-721.[10][11][12]

This guide provides a summary of the currently available technical information on STX-721. As research and clinical development are ongoing, further data will become available in the future.



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